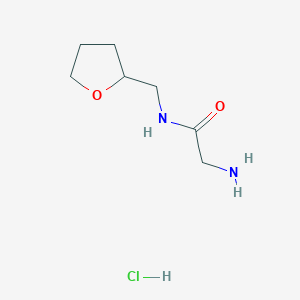![molecular formula C11H15ClFNO2S B1440866 3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1365965-61-2](/img/structure/B1440866.png)
3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride
Vue d'ensemble
Description
This compound, also known as N-(2-fluorobenzyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has a CAS Number of 1365965-61-2 and a molecular weight of 279.76 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2S.ClH/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10;/h1-4,10,13H,5-8H2;1H . This indicates the molecular structure and the types and numbers of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 279.76 . More specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Compound Formation and Structural Analysis
The synthesis and structural characterization of compounds related to 3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride have been explored in various studies. For instance, the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was achieved through multicomponent reactions, and its molecular structure was confirmed via spectroscopic methods and X-ray crystallography (Barakat et al., 2016). Additionally, novel thio-substituted aminonaphthoquinones were synthesized by reacting specific compounds with various thiol compounds, hinting at the versatility of thiolane-related structures in creating compounds with potential medicinal applications (Yıldız & Tuyun, 2018).
Chemical Reactions and Applications
Research has delved into the reactions of certain compounds to synthesize novel structures with potential scientific applications. A study detailed the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, aiming to prepare a series of N-methyl-D-aspartate(NMDA) receptor antagonists, indicating potential neuroscientific research applications (Xun & Qing-ping, 2004). Moreover, a compound related to 3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride, luminescent piperazine substituted naphthalimide model compounds, showed potential as pH probes and displayed interesting photo-induced electron transfer properties, which could be significant in photochemical and photophysical research (Gan et al., 2003).
Material Synthesis and Analysis
The synthesis of materials with specific structural properties has also been explored. For example, the synthesis of a novel thiophenylchromane aimed to determine its crystalline structure and investigate its chemical form, which has implications for material science and pharmacological research due to its moderate anticancer activity (Vaseghi et al., 2021). Furthermore, the synthesis of nickel(II) and copper(II) complexes with tetradentate Schiff base ligands contributed to the understanding of complex compound structures and their potential applications in various scientific fields (Bhowmik et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVQEOOOOWUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



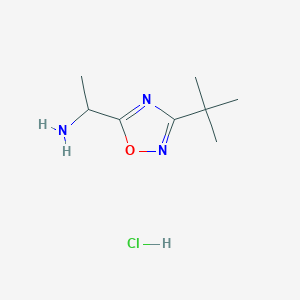
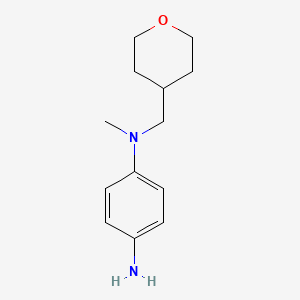
![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
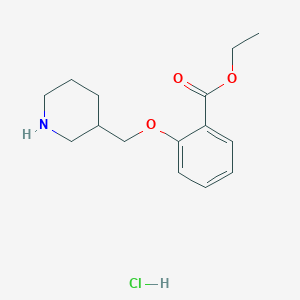
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)
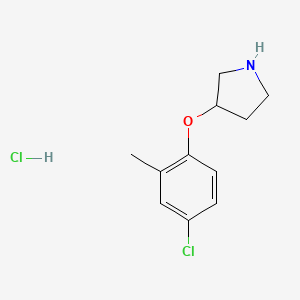
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
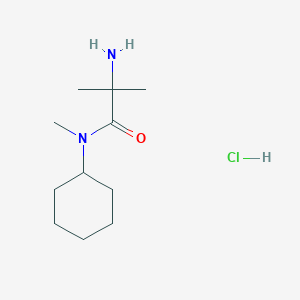
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)
